Validamine
Overview
Description
Validamine is a naturally occurring aminocyclitol compound, structurally related to valienamine. It is a component of validamycin A, an antifungal antibiotic widely used in agriculture to control fungal infections in crops. This compound is known for its role in the biosynthesis of various pseudo-aminosugars and pseudo-oligosaccharides, which have significant biological activities.
Mechanism of Action
Target of Action
Validamine primarily targets the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler glucose units.
Mode of Action
This compound interacts with β-glucosidase in a competitive, pH-dependent, and dose-dependent manner . It inhibits the enzyme’s activity, with an IC50 value of 2.92mM . The maximum inhibitory ability of this compound is observed at the optimum pH value of the enzyme .
Biochemical Pathways
This compound affects the carbohydrate metabolism pathway by inhibiting β-glucosidase This inhibition disrupts the breakdown of complex sugars, affecting the energy supply within cells
Pharmacokinetics
It’s known that this compound can be produced by the degradation of validamycin a by certain bacterial strains . More research is needed to fully understand the pharmacokinetics of this compound.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH . Its inhibitory action on β-glucosidase is pH-dependent, with maximum inhibitory ability observed at the enzyme’s optimum pH
Biochemical Analysis
Biochemical Properties
Validamine is known to competitively inhibit the enzyme β-glucosidase in a pH-dependent and dose-dependent manner . The IC50 value, which is the concentration of this compound that reduces the enzyme’s activity by half, is 2.92 mM . This interaction between this compound and β-glucosidase is crucial in understanding the biochemical role of this compound.
Cellular Effects
The inhibition of β-glucosidase by this compound can have significant effects on cellular processes. β-glucosidase is an enzyme that breaks down complex carbohydrates into simpler sugars. By inhibiting this enzyme, this compound can potentially affect the metabolism of carbohydrates within the cell
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β-glucosidase. This compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction . This is a competitive inhibition, meaning that this compound competes with the enzyme’s natural substrate for the active site .
Temporal Effects in Laboratory Settings
Current knowledge suggests that this compound exhibits stable inhibitory effects on β-glucosidase under laboratory conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of the antibiotic validamycin A . It acts as a precursor in the biosynthesis of validamycin A, undergoing several enzymatic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions: Validamine can be synthesized through the microbial degradation of validamycin A. The process involves the hydrolysis of validamycin A to validoxylamine A by β-glucosidase, followed by further degradation through glucoside 3-dehydrogenase and 3-ketovalidoxylamine A C–N lyase to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered microorganisms. For instance, the bacterium Stenotrophomonas maltophilia has been employed to produce this compound by degrading validamycin A . The process involves fermentation in shaking flasks at optimal conditions, such as a temperature of 30°C and a pH of 7.5 .
Chemical Reactions Analysis
Types of Reactions: Validamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where its amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aminocyclitols.
Scientific Research Applications
Validamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pseudo-aminosugars and pseudo-oligosaccharides.
Biology: this compound is studied for its role in the biosynthesis of biologically active compounds.
Industry: this compound is used in the production of antifungal agents and other agrichemicals.
Comparison with Similar Compounds
Valienamine: Structurally similar to validamine, valienamine is also an aminocyclitol and a component of validamycin A.
Valiolamine: Another related aminocyclitol with similar biological activities.
Pseudo-trehalosamines: Compounds that include this compound, valienamine, and valiolamine moieties.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of validamycin A and its derivatives. Its ability to inhibit glucosidases makes it a valuable compound in the development of antidiabetic drugs and other therapeutic agents .
Properties
IUPAC Name |
(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQYAWMREAXBHF-UOYQFSTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954439 | |
Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-32-8 | |
Record name | Validamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32780-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Validamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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